molecular formula C12H11ClN2O B2379529 N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide CAS No. 1226439-59-3

N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide

Cat. No.: B2379529
CAS No.: 1226439-59-3
M. Wt: 234.68
InChI Key: RDRJMHIYBOVEBA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring, a cyanide group, and a carboxamide group attached to a 3-chloro-2-methylphenyl moiety. Its distinct chemical structure makes it a subject of interest in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with a suitable cyclopropane derivative. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different functional groups.

    1-aroyl-3-[3-chloro-2-methylphenyl] thiourea: Another compound with a similar phenyl ring but different substituents.

Uniqueness

N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and a cyanide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-9(13)3-2-4-10(8)15-11(16)12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRJMHIYBOVEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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